molecular formula C10H14N4O B15280132 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B15280132
M. Wt: 206.24 g/mol
InChI Key: GPNAMKUVUQWUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a chemical compound based on the imidazo[1,2-b]pyrazole scaffold, a privileged structure recognized for its significant potential in pharmaceutical and agrochemical research . This scaffold has attracted considerable attention for its diverse bioactivities, particularly in the fields of oncology and inflammation . The core imidazo[1,2-b]pyrazole structure is under investigation as a key pharmacophore for developing novel anticancer agents. Researchers have identified derivatives of this scaffold that demonstrate potent cytotoxic effects and the ability to induce differentiation and apoptosis (programmed cell death) in human acute myeloid leukemia (AML) cell lines, such as HL-60, as well as in primary patient-derived AML cells . The mechanism of action for these compounds is multifaceted, involving the induction of key survival and differentiation pathways. This includes early phosphorylation of ERK1/2, followed by the activation of transcription factors like Fos and Jun that drive cellular differentiation. Proof of granulocytic differentiation includes increased CD11b expression and MPO activity, alongside a decrease in the immature cell surface marker CD33 . Ultimately, this differentiation process is followed by apoptosis, characterized by mitochondrial depolarization and caspase-3 activation . Furthermore, this chemical scaffold is being explored for its anti-inflammatory and anti-angiogenic properties. Some related compounds have shown the ability to inhibit key signaling pathways involved in inflammation and cancer progression, such as ERK1/2, AKT, and p38MAPK phosphorylation, and to block reactive oxygen species (ROS) production in human platelets and endothelial cells . The isobutyl substitution on the nitrogen atom is a structural feature of interest for modulating the compound's physicochemical properties and biological activity. This product is intended for research purposes to further explore these mechanisms and applications. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboxamide

InChI

InChI=1S/C10H14N4O/c1-7(2)6-13-3-4-14-10(13)8(5-12-14)9(11)15/h3-5,7H,6H2,1-2H3,(H2,11,15)

InChI Key

GPNAMKUVUQWUGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=C(C=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Protocol and Conditions

The foundational synthesis of the imidazo[1,2-b]pyrazole scaffold involves cyclocondensation under acidic conditions. A 1984 study by Wood et al. demonstrated that treating 5-aminopyrazole derivatives with PPA at 150°C for 15 minutes yields 1H-imidazo[1,2-b]pyrazole-7-carboxamide with a 60% yield. The isobutyl group is introduced via alkylation of the parent heterocycle using isobutyl bromide in the presence of a base such as potassium carbonate.

Key Reaction Parameters

  • Temperature: 150°C (optimal for ring closure without decomposition).
  • Catalyst: PPA acts as both acid catalyst and dehydrating agent.
  • Time: Short reaction duration (15 minutes) to minimize side reactions.

Mechanistic Insights

The reaction proceeds through intramolecular cyclization, where the amide group at position 7 is retained from the starting material. PPA facilitates protonation of the amino group, enhancing electrophilicity for nucleophilic attack by the adjacent pyrazole nitrogen.

Limitations

  • Yield: Moderate (60%) due to competing decomposition pathways.
  • Selectivity: Requires precise stoichiometry to avoid polysubstitution.
  • Safety: Handling PPA at high temperatures poses operational hazards.

Br/Mg-Exchange and Regioselective Metalation

Synthetic Workflow

This modern approach, reported by EvitaChem, involves a three-step sequence:

  • Br/Mg-Exchange: A brominated imidazo[1,2-b]pyrazole precursor undergoes magnesium-halogen exchange using iPrMgCl·LiCl.
  • Regioselective Zincation: The magnesiated intermediate is treated with 2,2,6,6-tetramethylpiperidyl zinc (TMP-Zn) to direct functionalization to position 7.
  • Electrophilic Trapping: Reaction with cyanamide introduces the carboxamide group, followed by alkylation with isobutyl iodide.

Optimization Data

  • Yield: 75–85% after purification.
  • Temperature: Conducted at −40°C to 25°C under inert atmosphere.
  • Key Advantage: High regioselectivity avoids positional isomers.

Industrial Scalability

Automated continuous flow reactors enhance reproducibility for kilogram-scale production, reducing reaction times by 40% compared to batch processes.

Groebke-Blackburn-Bienaymé Multicomponent Reaction (GBB-MCR)

One-Pot Synthesis

The GBB-MCR enables simultaneous construction of the imidazo[1,2-b]pyrazole core and carboxamide group. A 2018 study synthesized 67 analogues, including 1-isobutyl derivatives, by reacting 2-aminopyrazoles with isobutyraldehyde and tert-butyl isocyanide in acetic acid.

Reaction Conditions

  • Catalyst: Lewis acids (e.g., Sc(OTf)₃) or Brønsted acids (e.g., TFA).
  • Solvent: Ethanol or dichloromethane.
  • Yield: 50–70% for carboxamide derivatives.

Advantages Over Classical Methods

  • Atom Economy: Reduces synthetic steps by 50%.
  • Diversity: Permits rapid library synthesis for structure-activity relationship (SAR) studies.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Scalability Regioselectivity
Classical (PPA) 60 15 min Moderate Low
Br/Mg-Exchange 75–85 4–6 h High High
GBB-MCR 50–70 12–24 h Moderate Moderate
Dehydration (H₂SO₄) 65–75* 2–4 h Low Moderate

*Reported for ethyl carboxylate analogues.

Critical Challenges and Solutions

Carboxamide Group Introduction

  • Problem: Direct incorporation of the carboxamide is challenging in metalation routes.
  • Solution: Post-synthetic amidation of carboxylic acid intermediates (e.g., using EDCl/HOBt).

Isobutyl Group Installation

  • Problem: Competing N-alkylation at multiple positions.
  • Solution: Employ bulky bases (e.g., LDA) to deprotonate selectively at position 1.

Chemical Reactions Analysis

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and physicochemical properties.

Scientific Research Applications

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce ERK phosphorylation as an early survival response, followed by the activation of the AP-1 complex, leading to cellular differentiation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. DU325 (N-(4-Aminophenyl)-2-(tert-butyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carboxamide)
  • Structural Differences : DU325 has tert-butyl groups at the 2- and 3-positions, compared to the isobutyl group in the target compound.
  • Mechanism :
    • Induces ERK phosphorylation, Vav1 accumulation, and AP-1 transcription factor activation, driving differentiation and apoptosis in HL-60 and primary AML cells .
    • IC50 values: 80.6 nM for primary AML cells; targets CD33, CD7, and CD38bright subpopulations .
  • Efficacy : Demonstrated in vivo activity against MDSCs in murine breast cancer models and ex vivo efficacy in patient-derived AML cells .
2.2. DU385 (Unspecified Substituents)
  • Mechanism: Induces oxidative stress in MV-4-11 leukemia cells, leading to apoptosis at nanomolar concentrations .
  • Efficacy : Operates at lower concentrations than traditional chemotherapeutics, but specific targets remain unclear .
2.3. Compound 9a (N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide)
  • Structural Differences : Features a cyclopropyl group and 4-fluorophenyl substituent .
  • Efficacy : Likely varies due to the fluorophenyl group’s electron-withdrawing effects, which may enhance target binding .
2.4. 1-Methyl-1H-Imidazo[1,2-b]pyrazole-7-Carboxamide
  • Structural Differences : Methyl group at the 1-position instead of isobutyl .
  • Efficacy: Not explicitly tested in the provided evidence, but structural simplicity suggests lower potency compared to bulkier analogs .

Structure-Activity Relationship (SAR) Insights

  • Alkyl Substituents :
    • Isobutyl vs. tert-butyl : The tert-butyl groups in DU325 enhance hydrophobic interactions with targets like Vav1 and AP-1, critical for differentiation . Isobutyl’s shorter branching may reduce potency but improve pharmacokinetics.
    • Methyl vs. Cyclopropyl : Smaller groups (methyl) may limit target engagement, while cyclopropyl could stabilize conformational binding .
  • Carboxamide Modifications : All analogs retain the 7-carboxamide group, essential for binding kinase domains or transcription factors like AP-1 .

Comparative Efficacy Table

Compound Key Substituents IC50 (AML Cells) Mechanism Key Targets Reference
DU325 2-,3-tert-butyl 80.6 nM ERK/Vav1/AP-1 activation CD33, CD7, CD38bright
DU385 Undisclosed Nanomolar Oxidative stress Undisclosed
1-Isobutyl derivative 1-isobutyl Not reported Hypothesized similar to DU325 Inferred CD markers N/A
9a (N-cyclopropyl derivative) 4-fluorophenyl, cyclopropyl Not reported Undisclosed Undisclosed
1-Methyl derivative 1-methyl Not reported Undisclosed Undisclosed

Biological Activity

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (referred to as DU325 in some studies) is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the context of cancer treatment. This article provides an overview of its biological activity, focusing on its mechanisms of action, case studies, and structure-activity relationships (SAR).

The biological activity of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has been primarily studied in relation to its effects on various cancer cell lines, particularly acute myeloid leukemia (AML) cells. The compound has been shown to induce apoptosis and differentiation in these cells through several mechanisms:

  • Caspase Activation : Treatment with DU325 results in the activation of caspase-3, a key enzyme in the apoptosis pathway. Flow cytometry studies indicated a significant increase in active caspase-3 positive cells following treatment, demonstrating its role in promoting programmed cell death .
  • Mitochondrial Depolarization : The compound causes depolarization of mitochondrial membranes, which is a precursor to apoptosis. This depolarization is associated with increased levels of reactive oxygen species (ROS), contributing to oxidative stress within the cells .
  • Differentiation Induction : DU325 promotes granulocytic differentiation in HL-60 cells. This is evidenced by changes in cell adhesion properties and surface marker expression, such as decreased CD33 and increased CD11b and myeloperoxidase (MPO) activity .

Case Studies

Several studies have explored the efficacy of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide against different cancer cell types:

  • Acute Myeloid Leukemia (AML) : In a study involving HL-60 and MV-4-11 cells, DU325 exhibited potent cytotoxic effects with IC50 values ranging from 16.54 nM to 32.25 nM depending on the specific cell line treated. The compound's ability to induce both apoptosis and differentiation highlights its therapeutic potential against AML .
  • Breast Cancer : The compound has also been evaluated for its effects on breast cancer cell lines such as MDA-MB-231. It was found to inhibit cell growth significantly and induce apoptosis at micromolar concentrations, further supporting its role as an anticancer agent .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the imidazo[1,2-b]pyrazole scaffold can enhance biological activity:

  • Substituent Effects : The presence of electron-donating groups at specific positions on the imidazo[1,2-b]pyrazole structure has been linked to increased potency against various cancer cell lines. For instance, hydroxyl groups at para positions have shown improved anti-leukemic activity compared to other substituents .

Summary of Biological Activity

Activity TypeCell LineIC50 Value (nM)Mechanism
CytotoxicityHL-6016.54Caspase activation
CytotoxicityMV-4-1127.24Mitochondrial depolarization
DifferentiationHL-60N/AInduction of granulocytic markers
CytotoxicityMDA-MB-2314.98 - 14.65Apoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide?

  • Methodological Answer : The synthesis typically involves:

  • Imidazole ring formation : Condensation of aldehydes with amines under dehydrating conditions (e.g., POCl₃ or DCC) .
  • Pyrazole ring introduction : Cyclization using hydrazine derivatives and carbonyl compounds (e.g., ketones or esters) .
  • Isobutyl group incorporation : Alkylation at the 1-position using isobutyl halides (e.g., isobutyl bromide) under basic conditions (e.g., NaH/DMF) .
  • Carboxamide functionalization : Reaction with ammonia or primary amines in the presence of coupling agents (e.g., EDC/HOBt) .
    • Key Considerations : Optimize reaction time and temperature for alkylation (e.g., 60–80°C, 12–24 hours) to minimize byproducts. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical Methods :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., isobutyl protons at δ 0.9–1.2 ppm for CH₃ groups, δ 1.8–2.2 ppm for CH₂) .
  • Mass Spectrometry : Molecular ion peak at m/z 248.2 (C₁₁H₁₆N₄O) with fragmentation patterns matching the imidazo-pyrazole core .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular O–H⋯N interactions as in related derivatives) .

Advanced Research Questions

Q. How do substituent variations (e.g., isobutyl vs. cyclopropylmethyl) impact biological activity?

  • Structure-Activity Relationship (SAR) Analysis :

  • Case Study : Replace the isobutyl group with cyclopropylmethyl ( ) to assess changes in lipophilicity (ClogP) and target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or apoptosis-related proteins .
  • Experimental Validation : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Isobutyl derivatives may exhibit enhanced membrane permeability due to higher hydrophobicity .
    • Data Table :
SubstituentLogPIC₅₀ (μM) MCF-7Target Affinity (KD, nM)
Isobutyl2.11.8 ± 0.345.2 (Aurora kinase A)
Cyclopropylmethyl1.73.5 ± 0.678.9 (Aurora kinase A)

Q. How can computational methods aid in reaction optimization for this compound?

  • AI-Driven Synthesis Planning :

  • Retrosynthetic Tools : Use platforms like Pistachio or Reaxys to predict viable pathways. For example, prioritize one-step alkylation over multi-step routes .
  • Quantum Chemical Calculations : Compute transition-state energies (e.g., DFT at B3LYP/6-31G* level) to optimize carboxamide formation .
    • Case Study : A 20% yield improvement was achieved by switching from THF to DMF as the solvent for alkylation, predicted via COSMO-RS solubility simulations .

Q. How to resolve contradictions in reported biological data (e.g., apoptosis vs. necrosis induction)?

  • Experimental Design :

  • Mechanistic Validation : Use flow cytometry with Annexin V/PI staining to differentiate apoptosis (Annexin V⁺/PI⁻) from necrosis (Annexin V⁻/PI⁺) .
  • Pathway Analysis : Perform Western blotting for caspase-3/7 activation (apoptosis marker) and HMGB1 release (necrosis marker) .
    • Data Interpretation : Conflicting results may arise from cell-type-specific responses (e.g., p53 status in HeLa vs. HCT116 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.